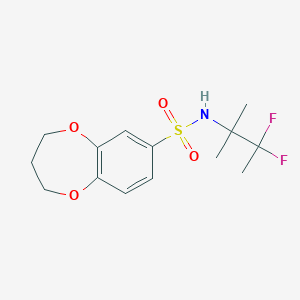
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a difluoromethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide typically involves the introduction of the difluoromethylbutyl group to the thiophene ring followed by sulfonamide formation. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3,3-difluoro-2-methylbutan-2-amine under basic conditions to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethylbutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the difluoromethylbutyl group, resulting in different chemical and biological properties.
N-(2-methylbutan-2-yl)thiophene-2-sulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.
N-(3,3-difluoro-2-methylbutan-2-yl)benzene-2-sulfonamide: Contains a benzene ring instead of thiophene, leading to different electronic and steric effects.
Uniqueness
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the difluoromethylbutyl group and the thiophene ring. This combination imparts distinct chemical properties such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2S2/c1-8(2,9(3,10)11)12-16(13,14)7-5-4-6-15-7/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZZLTYVUXAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methylphenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981824.png)
![N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981826.png)
![N-[1-(1,3-benzothiazol-2-yl)-2-phenylethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B6981832.png)
![4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B6981838.png)
![3-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]cyclohexan-1-amine](/img/structure/B6981846.png)
![1-Methyl-4-[5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B6981857.png)
![3-(Methylsulfinylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981866.png)
![1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B6981869.png)
![1-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-3-[1-(oxan-2-yl)propyl]urea](/img/structure/B6981875.png)
![3-[1-(7-Methylquinolin-8-yl)sulfonylpyrrolidin-2-yl]propanoic acid](/img/structure/B6981876.png)
![N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide](/img/structure/B6981894.png)
![N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide](/img/structure/B6981900.png)

![2-[2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6981911.png)
